(S)-(-)-3-Chloro-1-phenyl-1-propanol
Overview
Description
Synthesis Analysis
Asymmetric synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol has been achieved using Saccharomyces cerevisiae reductase, exhibiting high enantioselectivity. This process involves the reduction of 3-chloro-1-phenyl-1-propanone, with the yeast reductase YOL151W showing the highest activity and exclusively generating the (S)-alcohol with an enantiomeric excess value of 100% (Choi et al., 2010). Another approach using immobilized Acetobacter sp. CCTCC M209061 cells in a monophasic aqueous system also proved to be highly efficient and selective for the synthesis of optically pure (S)-3-chloro-1-phenyl-1-propanol (Huang, 2015).
Molecular Structure Analysis
The molecular structure of (S)-(-)-3-Chloro-1-phenyl-1-propanol and related compounds have been elucidated through crystallographic and spectroscopic analyses. For instance, the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono-2-propanone provides insights into the potential configurations and interactions within similar molecules, aiding in understanding the structural basis of their reactivity and properties (Abdel-Jalil et al., 2015).
Chemical Reactions and Properties
The reactivity of (S)-(-)-3-Chloro-1-phenyl-1-propanol towards various chemical transformations underscores its versatility as an intermediate. Studies have shown how its chemical structure influences its reactions, such as in the case of adsorption behavior and prediction of band profiles in chromatography, which are essential for purification and analysis (Cherra et al., 2000).
Physical Properties Analysis
Investigations into the physical properties of (S)-(-)-3-Chloro-1-phenyl-1-propanol, including its spectroscopic features, provide crucial information for its identification and quantification. For example, studies employing quantum computational methods to examine its FT-IR, FT-Raman, NMR, and UV spectra offer detailed insights into its structural and electronic characteristics, facilitating its application in the synthesis of pharmaceuticals (Xavier et al., 2015).
Chemical Properties Analysis
The enzymatic resolution of derivatives of 3-chloro-1,2-propanediol showcases the chemical properties of (S)-(-)-3-Chloro-1-phenyl-1-propanol, especially in terms of its enantioselective synthesis and application in generating optically active alcohol forms. This process exemplifies the compound's role in producing enantiomerically pure substances, vital for the pharmaceutical industry (Partali et al., 1993).
Scientific Research Applications
Synthesis of Antidepressant Drugs : This compound serves as a key building block in the synthesis of various antidepressant drugs, including fluoxetine, tomoxetine, and nisoxetine. Studies demonstrate its utility in producing these drugs through enzymatic resolution and chemical synthesis methods (Choi, Uhm, & Kim, 2011); (Tang et al., 2018); (Schneider & Goergens, 1992); (Clark et al., 1979).
Coal Flotation in Mining : It has been identified as a new collector for coal flotation in low-rank carbonaceous minerals, showing potential in the mining industry for coal recovery (Vilasó-Cadre et al., 2021).
Surface Chemistry Applications : In surface chemistry, 3-Chloro-1-phenyl-1-propanol shows the ability to covalently bind onto surfaces like Si(100)-21 through thermal dissociation, forming specific surface intermediates. This property is significant for material science and surface modification studies (Shao et al., 2010).
Fragrance Industry : This compound also finds use as a fragrance ingredient. However, it may cause skin irritation, sensitization, and in vitro skin absorption, indicating its relevance in dermatological studies (Bhatia et al., 2011).
Synthesis of Other Organic Compounds : Research has focused on synthesizing various organic compounds using 3-Chloro-1-phenyl-1-propanol, including oxirane compounds and enantiomers for pharmaceutical applications (SuamiTetsuo et al., 1956); (Yu-me, 2015).
Acetylcholinesterase Inhibition : Studies involving 1-chloro-3-phenoxy-2-propanone, a related compound, have shown it to be a competitive acetylcholinesterase inhibitor, important for neuroscience and pharmacology research (Dafforn et al., 1982).
Enantioselective Synthesis : The compound is used in the enantioselective synthesis of various pharmaceuticals, including antidepressants and β-blockers. This aspect is crucial for developing drugs with specific chiral properties (Shao et al., 2020); (Lund et al., 2016).
Chromatography Studies : Its adsorption behavior has been studied in chromatography, contributing to analytical chemistry, particularly in understanding the adsorption behavior of enantiomers (Asnin et al., 2006).
Kinetic Studies in Biotechnology : The mass transfer kinetics of its enantiomers have been studied, providing insights into the biotechnological production and separation processes (Cherra et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-3-chloro-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFUHAGLMZWKTF-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380701 | |
Record name | (1S)-3-Chloro-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-3-Chloro-1-phenyl-1-propanol | |
CAS RN |
100306-34-1 | |
Record name | (-)-3-Chloro-1-phenyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100306-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-3-Chloro-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-3-Chloro-1-phenyl-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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